![molecular formula C12H10ClNO2S B3388441 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid CAS No. 874487-44-2](/img/structure/B3388441.png)
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid
描述
“2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid” is a unique chemical compound with the empirical formula C12H10ClNO2S . It has a molecular weight of 267.73 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is O=C(O)C©SC1=C2C(C=C(Cl)C=C2)=NC=C1 . This provides a text representation of the compound’s structure. The InChI key is PAHDKKWQQCMHID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in form . Its molecular weight is 267.73 . The compound’s empirical formula is C12H10ClNO2S .科学研究应用
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid has been used in a variety of scientific research applications, including as a drug target in cancer research, as a biomarker in neurological research, and as an enzyme inhibitor in metabolic research. In cancer research, this compound has been used to target certain cancer-causing proteins and has been found to inhibit the growth of cancer cells in vitro. In neurological research, this compound has been used as a biomarker to measure the levels of certain neurotransmitters in the brain. In metabolic research, this compound has been used as an enzyme inhibitor to study the effects of certain metabolic pathways.
作用机制
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid has been found to interact with certain proteins in the body, resulting in a variety of biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but it is believed that this compound binds to certain proteins in the body, resulting in a change in the protein's structure and function. This change in structure and function can then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. This compound has been shown to inhibit the growth of cancer cells in vitro, to inhibit the activity of certain enzymes, to alter the levels of certain neurotransmitters in the brain, and to modulate the activity of certain hormones. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The use of 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid in lab experiments has a number of advantages and limitations. One advantage of using this compound in lab experiments is that it is relatively easy to synthesize, making it a cost-effective compound to use. Another advantage is that this compound has a wide range of biological activities, making it a versatile compound to use in experiments. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, making it difficult to predict the exact effects of this compound in a given experiment.
未来方向
The potential future directions for 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid research are vast. One potential future direction is to further explore the mechanism of action of this compound, in order to better understand how it interacts with proteins in the body. Another potential future direction is to explore the potential medical applications of this compound, such as its potential use as an anti-cancer drug or as a treatment for neurological disorders. Finally, further research could be done on the biochemical and physiological effects of this compound, in order to better understand its effects on the body.
安全和危害
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 . Precautionary statements include P301 + P310 . It’s important to handle this compound with care and follow all safety protocols.
属性
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7(12(15)16)17-11-4-5-14-10-6-8(13)2-3-9(10)11/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHDKKWQQCMHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid](/img/structure/B3388359.png)
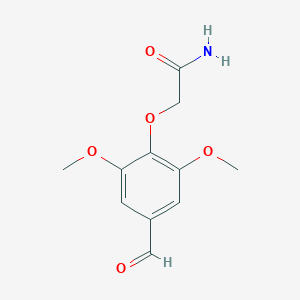
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3388367.png)
![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
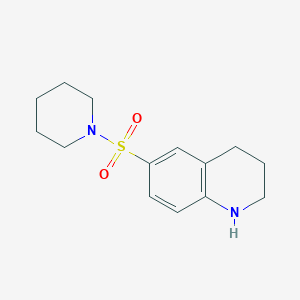
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3388387.png)
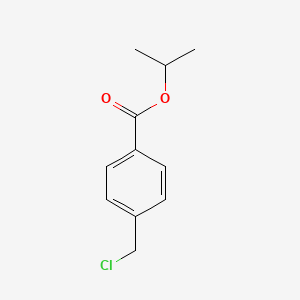
amine](/img/structure/B3388402.png)
![9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane](/img/structure/B3388404.png)
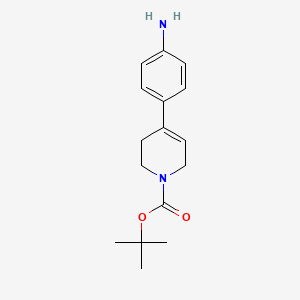


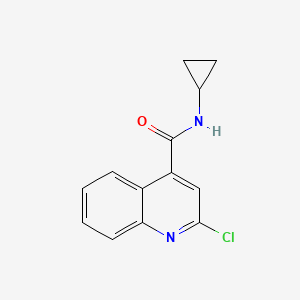
![3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid](/img/structure/B3388460.png)